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Compound of Interest |

Compound Name: Azepan-2-ylmethanamine
CAS No.: 42839-32-7
Cat. No.: B2726022
- 7

Part 1: Strategic Significance & Chemical Profile[1]
The "Seven-Membered" Advantage

In modern drug discovery, escaping the "flatland" of aromatic rings and the ubiquity of six-
membered heterocycles (piperidines) is a key strategy for generating novel intellectual property
and improving physicochemical properties.[1] Azepan-2-yImethanamine offers two distinct
advantages:

o Conformational Flexibility: Unlike the rigid chair conformation of piperidine, the azepane ring
adopts a flexible twist-chair/twist-boat conformation. This allows the side chain to explore
binding pockets inaccessible to smaller rings.

o High Fsp3 Character: Increasing the fraction of sp3-hybridized carbons correlates with
improved clinical success by enhancing solubility and reducing promiscuous binding.

Chemical Profile[1][2][3][4]

o CAS: 42839-32-7 (Free base), 23542-63-4 (Generic/Salt forms)[2]
o |[UPAC Name: 1-(Azepan-2-yl)methanamine

o Structure: A seven-membered saturated nitrogen heterocycle with an exocyclic primary
amine at the C2 position.
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» Basicity:
o N1 (Endocyclic, Secondary): pKa ~10-11 (Highly basic, steric bulk).[2]
o N2 (Exocyclic, Primary): pKa ~9-10 (Nucleophilic, accessible).[2]

o Key Reactivity Feature: The primary exocyclic amine is kinetically more nucleophilic towards
acylating agents due to lower steric hindrance, while the secondary endocyclic amine is
thermodynamically more basic. This difference permits orthogonal functionalization.

Part 2: Synthetic Workflows & Decision Logic
Orthogonal Protection Strategy

The critical step in using this diamine is differentiating the two nitrogen atoms. The following
Graphviz diagram illustrates the decision logic for selective functionalization.

Click to download full resolution via product page

Caption: Decision tree for orthogonal functionalization of the azepan-2-ylmethanamine
scaffold.

Part 3: Experimental Protocols
Protocol A: Selective Acylation of the Primary Amine

Target: To couple a carboxylic acid to the exocyclic amine while leaving the ring nitrogen free.

Rationale: The primary amine is less sterically hindered than the secondary ring nitrogen. By
using a mild acylating agent (NHS ester) or controlling the temperature with an acid chloride,
Kinetic selectivity is achieved.[2]
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Materials:

Azepan-2-ylmethanamine (1.0 equiv)
Carboxylic Acid derivative (NHS ester preferred, or Acid Chloride) (0.9 equiv)[2]
Dichloromethane (DCM) (anhydrous)[2]

Triethylamine (TEA) (1.1 equiv)[2]

Procedure:

Preparation: Dissolve azepan-2-ylmethanamine (100 mg, 0.78 mmol) in anhydrous DCM (5
mL) under nitrogen atmosphere. Cool to -78°C (if using acid chloride) or 0°C (if using NHS
ester).[2]

Addition:

o For Acid Chlorides: Add TEA followed by the dropwise addition of the acid chloride (0.9
equiv dissolved in DCM) over 30 minutes. The substoichiometric amount ensures the
primary amine reacts first.

o For NHS Esters: Add the NHS ester (0.9 equiv) in one portion at 0°C.
Reaction: Stir at 0°C for 2 hours. Monitor by TLC/LCMS. The primary amide forms rapidly.
Workup: Quench with saturated NaHCOs. Extract with DCM (3x).[2]

Purification: The crude mixture will contain the desired mono-amide and unreacted diamine.
The secondary amine in the product is basic; purify using a silica column pre-treated with 1%
TEA or use amine-functionalized silica to prevent streaking.

Protocol B: Reductive Alkylation of the Ring Nitrogen

Target: To introduce an alkyl group onto the azepane ring nitrogen.

Rationale: Reductive amination is preferred over direct alkylation (with halides) to avoid over-

alkylation (quaternization).[2]
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Procedure:

e Setup: Dissolve 1-Boc-2-(aminomethyl)azepane (if side chain protection is needed) or the
free diamine (if side chain is already functionalized) in MeOH/DCE (1:1).

e Imine Formation: Add the aldehyde (1.1 equiv) and catalytic acetic acid (1 drop).[2] Stir for 1
hour at room temperature.

e Reduction: Add NaBH(OACc)s (1.5 equiv) in portions. Stir overnight.
o Workup: Quench with aqueous NaOH (1M) to pH 10. Extract with DCM.

e Note: If using the free diamine, the aldehyde will preferentially react with the primary amine
first. To alkylate the ring nitrogen specifically, the primary amine must be protected (e.g., as a
Boc-carbamate or amide) prior to this step.[2]

Part 4: Case Study & Applications
The Balanol Connection (Kinase Inhibition)

The fungal metabolite (-)-Balanol is a potent inhibitor of Protein Kinase C (PKC) and PKA.[3] Its
core structure features a 3-hydroxy-azepane ring.

o Application: Researchers utilize the azepan-2-ylmethanamine scaffold to synthesize
"Balanol analogs" that retain the ATP-binding mimicry but simplify the synthesis by removing
the 3-hydroxy group.

e Mechanism: The azepane ring mimics the ribose ring of ATP, positioning the exocyclic amine
(often coupled to a benzamide) to interact with the hinge region of the kinase.

Carbonic Anhydrase IX (CAIX) Inhibitors

Recent studies (e.g., Bioorg.[2] Med. Chem.) have utilized the azepane scaffold to display
sulfonamide "warheads" for targeting CAIX, a hypoxia-induced tumor target.

» Design: The azepane ring fills the hydrophobic pocket of the enzyme more effectively than a
piperazine ring, leading to nanomolar potency (IC50 < 20 nM).
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Data Summary: Scaffold Comparison

Impact on Drug

Property Piperidine (6-ring) Azepane (7-ring) .
Design
i o ) ) ) ) Better induced fit for
Conformation Rigid Chair Flexible Twist-Chair )
flexible pockets
Increased
Lipophilicity (LogP) Moderate Slightly Higher permeability (BBB
penetration)
) . ) ] Good oral
Metabolic Stability High High ) o )
bioavailability potential
. ) ) Novel IP space for
C-H Activation Well-studied Emerging

patentability
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 Building Block Source: PubChem Compound Summary for CID 16218684 (Azepan-2-
ylmethanamine). Link[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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